molecular formula C17H26N6O2 B5500068 N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide

N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide

Cat. No. B5500068
M. Wt: 346.4 g/mol
InChI Key: UHHXJSKTZVOMHO-GJZGRUSLSA-N
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Description

The compound is part of a broader class of chemicals that are often synthesized for their potential biological activities and chemical properties. Its structure suggests it is a heterocyclic compound, incorporating elements like pyrrolo[1,2-a]pyrazine and morpholinyl groups, indicative of complex synthesis routes and a potential for diverse chemical reactivity and interactions.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step organic reactions, starting from simpler precursors. For example, the synthesis of novel 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been reported using iodolactonization products from methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate, indicating the complexity and the precision required in the synthesis of such compounds (Yaremchuk et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the one involves heterocyclic frameworks that are significant for their biological activity. For instance, the structural determination through NMR and crystallography methods provides insights into the conformation and the electronic distribution within the molecule, which are critical for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds containing pyrrolo[1,2-a]pyrazine and morpholine groups are known for their ability to undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. These reactions are often exploited to introduce further functional groups or to modify the compound's structure for specific purposes. The presence of multiple reactive sites allows for a diverse range of chemical transformations (Karimian et al., 2017).

Scientific Research Applications

Novel Compound Synthesis

Researchers have developed innovative methodologies for synthesizing a variety of pyrrolopyrimidine derivatives, including compounds similar in structure to "N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide". These synthetic approaches allow for the exploration of new pharmacophores with potential therapeutic applications. For instance, the synthesis of 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives highlights a methodological advancement in creating heterocyclic compounds with potential biological significance (Yaremchuk et al., 2018).

Antiviral and Antitumor Activity

Several studies have explored the antiviral and antitumor activities of pyrazolopyrimidine nucleosides, revealing the potential of these compounds in medical research. For instance, the synthesis and evaluation of various pyrazolopyrimidine derivatives have led to the identification of compounds with significant activity against influenza A virus and Ehrlich Ascites Carcinoma cells, suggesting a promising avenue for the development of new antiviral and anticancer agents (El-All et al., 2016; Hassan et al., 2014).

Molecular Modeling and Receptor Interaction

The interaction of pyrazolopyrimidine derivatives with biological receptors has been a subject of interest, particularly in the context of understanding their mechanism of action. For example, molecular interaction studies of certain antagonists with the CB1 cannabinoid receptor shed light on how structural modifications of pyrazolopyrimidine derivatives influence their binding and activity, providing insights into the design of receptor-specific drugs (Shim et al., 2002).

properties

IUPAC Name

N-[(7S,8aS)-2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O2/c1-21-2-3-23-11-14(8-15(23)12-21)20-16(24)13-9-18-17(19-10-13)22-4-6-25-7-5-22/h9-10,14-15H,2-8,11-12H2,1H3,(H,20,24)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHXJSKTZVOMHO-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CC(CC2C1)NC(=O)C3=CN=C(N=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2C[C@H](C[C@H]2C1)NC(=O)C3=CN=C(N=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide

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